2-(5-iodo-1H-indol-3-yl)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-iodo-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3-4,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRGPHFVXSGMNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=CN2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189683 | |
| Record name | 1H-Indole-3-ethanamine, 5-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3610-43-3 | |
| Record name | 1H-Indole-3-ethanamine, 5-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003610433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole-3-ethanamine, 5-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations of 2 5 Iodo 1h Indol 3 Yl Ethanamine
Elucidating Established Synthetic Routes and Precursor Architectures
The synthesis of 2-(5-iodo-1H-indol-3-yl)ethanamine relies on established principles of heterocyclic chemistry, focusing on the controlled functionalization of the indole (B1671886) core.
Strategic Functionalization of Indole Scaffolds
The construction of substituted indoles is a cornerstone of modern organic synthesis. Accessing the benzene (B151609) core of the indole scaffold (positions C4 to C7) has traditionally been challenging compared to the more reactive pyrrole (B145914) ring (C2 and C3). Modern methodologies have focused on site-selective C-H functionalization to overcome this. A common and effective strategy involves the use of directing groups (DGs) attached to the indole nitrogen. These groups can steer the reaction to a specific carbon atom. For instance, the installation of an N-P(O)tBu2 group can facilitate palladium- or copper-catalyzed arylation at the C7 and C6 positions, respectively. nih.gov Such strategies provide a powerful means to construct highly substituted indole precursors, which can then be further elaborated to target molecules like 5-iodotryptamine.
Targeted Iodination and Ethan-amine Moiety Introduction
The synthesis of this compound requires the specific introduction of two key functionalities: an iodine atom at the C5 position and an ethanamine side chain at the C3 position.
Iodination: The electron-rich nature of the indole ring makes it susceptible to electrophilic aromatic substitution. Direct iodination of an indole or tryptamine (B22526) precursor is a common approach. This can be achieved using various iodinating agents. The choice of reagent and reaction conditions is critical to ensure regioselectivity for the C5 position.
| Reagent Class | Example Reagent | Typical Conditions |
| Halogen Source | Iodine (I₂) | Often used with an oxidizing agent (e.g., HIO₃, HgO) or in the presence of a base. |
| N-Iodo Imides | N-Iodosuccinimide (NIS) | Mild conditions, often in an inert solvent like DMF or CH₂Cl₂. |
| Iodide Salts | Potassium Iodide (KI) | Used in electrochemical methods for iodoamination of indoles. |
Ethan-amine Moiety Introduction: The 2-aminoethyl group at the C3 position is the defining feature of a tryptamine. This side chain can be introduced through several established methods:
Fischer Indole Synthesis: This classic method can be adapted by using a 4-iodophenylhydrazine (B78305) precursor, which cyclizes with a suitable aldehyde or ketone derivative to form the 5-iodoindole (B102021) core. Subsequent steps are then required to build the ethanamine side chain.
Direct C-H Functionalization: A more modern approach involves the direct functionalization of a 5-iodoindole scaffold at the C3 position. For example, iron porphyrin-catalyzed reactions of indoles with diazoacetonitrile can provide a streamlined route to tryptamine precursors. nih.gov
Functionalization of Tryptamine: An alternative route starts with tryptamine itself. The amino group is first protected (e.g., as a Boc-carbamate), followed by electrophilic iodination at the C5 position, and concluding with the removal of the protecting group.
Scalable Synthetic Approaches for Research Applications
For a compound to be useful in research, its synthesis must be scalable to produce gram quantities or more. An ideal scalable synthesis minimizes the use of expensive or toxic reagents and simplifies purification steps. nih.gov Methodologies that utilize non-precious metal catalysts, such as iron, are particularly attractive for large-scale syntheses. nih.gov Furthermore, the development of one-pot, multi-component reactions and continuous flow synthesis represents a significant advance in producing indole derivatives efficiently and safely on a larger scale.
Exploring Diverse Chemical Reactivity and Derivatization Strategies
The presence of both the indole nucleus and a C5-iodo substituent endows this compound with a rich and varied chemical reactivity, making it a versatile platform for creating diverse molecular architectures.
Oxidative and Reductive Manipulations of the Indole Nucleus
Oxidative Reactions: The indole nucleus is susceptible to oxidation. Studies on the closely related compound 5-hydroxytryptamine (serotonin) have shown that oxidation, whether chemical or enzymatic, can lead to the formation of complex products, including dimers and pigments. nih.gov While the C5-iodo substituent will modulate the electronic properties of the ring compared to a hydroxyl group, the fundamental reactivity of the indole core towards oxidizing agents remains.
Reductive Manipulations: The selective reduction of the indole ring to an indoline (B122111) (2,3-dihydroindole) is a valuable transformation. Heterogeneous catalytic hydrogenation is a green and effective method for this purpose. An environmentally friendly procedure using a Platinum-on-carbon (Pt/C) catalyst in water has been shown to be effective for hydrogenating various substituted indoles. nih.gov A key challenge in this process is preventing the hydrogenolysis (cleavage) of the carbon-halogen bond. Specialized catalysts, such as Rhenium sulfide (B99878) (Re₂S₇), have been developed for the selective hydrogenation of halogenated heterocycles without cleaving the C-Hal bond. digitellinc.com
Nucleophilic Substitution Reactions at the C5-Iodo Position
The carbon-iodine bond at the C5 position is a key site for derivatization. The iodine atom serves as an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. This versatility enables the synthesis of a vast library of novel tryptamine derivatives. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions: This class of reactions is particularly powerful for modifying the 5-position of the indole ring.
Suzuki-Miyaura Coupling: This reaction couples the 5-iodoindole with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. organic-chemistry.orglibretexts.org It is widely used to introduce aryl or vinyl substituents. The reaction is tolerant of many functional groups and can often be performed under mild conditions. nih.gov
Sonogashira Coupling: This reaction forms a C-C bond between the 5-iodoindole and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is a reliable method for synthesizing 5-alkynylindoles, which are valuable synthetic intermediates. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst. nih.govresearchgate.net
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the 5-iodoindole with a primary or secondary amine. wikipedia.orgnih.gov It provides a direct route to 5-aminoindole (B14826) derivatives, replacing harsher classical methods. acsgcipr.org
The table below summarizes these key transformations.
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Resulting Structure |
| Suzuki-Miyaura Coupling | R-B(OH)₂ | C₅-C | Pd(0) complex, Base | 5-Aryl/Vinyl-tryptamine |
| Sonogashira Coupling | R-C≡CH | C₅-C | Pd(0) complex, Cu(I) salt, Base | 5-Alkynyl-tryptamine |
| Buchwald-Hartwig Amination | R₂NH | C₅-N | Pd(0) complex, Ligand, Base | 5-Amino-tryptamine |
These derivatization strategies highlight the synthetic utility of this compound as a versatile building block in medicinal chemistry and materials science.
Utility as a Precursor for Novel Indole and Tryptamine Analogs
The C-I bond at the 5-position of this compound is amenable to several palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the synthesis of a wide array of novel tryptamine derivatives.
Palladium-Catalyzed Cross-Coupling Reactions:
Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties at the 5-position of the indole ring. The coupling of a terminal alkyne with the aryl iodide is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. This methodology provides access to 5-alkynyltryptamine derivatives, which are valuable precursors for further transformations or as final products with potential biological activity.
Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron reagent, such as a boronic acid or ester, with the aryl iodide. This reaction is a powerful tool for forming carbon-carbon bonds and introducing various aryl, heteroaryl, or alkyl groups at the 5-position. The resulting 5-substituted tryptamines are of significant interest in medicinal chemistry due to the prevalence of biaryl structures in bioactive molecules.
Heck Coupling: The Heck reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and an alkene. This reaction is particularly useful for introducing alkenyl substituents at the 5-position of the indole ring, leading to the synthesis of 5-vinyltryptamine analogs. These analogs can serve as building blocks for more complex molecules or exhibit interesting biological properties in their own right.
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond between the aryl iodide and an amine. It is a valuable method for synthesizing 5-aminotryptamine (B93203) derivatives, where the amino group can be a primary, secondary, or heterocyclic amine. This opens up a vast chemical space for novel tryptamine analogs with diverse functionalities.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Novel Tryptamine Analogs Reaction conditions and yields are illustrative and may vary depending on the specific substrates and catalyst system used.
| Reaction Type | Coupling Partner | Product Type | Illustrative Reaction Conditions |
| Sonogashira Coupling | Terminal Alkyne | 5-Alkynyltryptamine | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt |
| Suzuki Coupling | Arylboronic Acid | 5-Aryltryptamine | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C |
| Heck Coupling | Alkene (e.g., Styrene) | 5-Alkenyltryptamine | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100 °C |
| Buchwald-Hartwig Amination | Amine (e.g., Morpholine) | 5-Aminotryptamine | Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °C |
Generation of Indole-Fused Heterocyclic Scaffolds
The tryptamine backbone of this compound provides the necessary structural motif for the construction of various indole-fused heterocyclic systems through intramolecular cyclization reactions. These fused ring systems are prevalent in a wide range of biologically active natural products and synthetic compounds.
Key Cyclization Reactions:
Pictet-Spengler Reaction: This is a classic and powerful method for the synthesis of tetrahydro-β-carbolines. The reaction involves the condensation of a tryptamine with an aldehyde or ketone to form a Schiff base, which then undergoes an intramolecular electrophilic substitution at the C2 position of the indole ring. The use of this compound in this reaction leads to the formation of 6-iodo-tetrahydro-β-carbolines. These intermediates can be further functionalized at the 6-position via the aforementioned cross-coupling reactions or can be the final target molecules.
Intramolecular Heck Reaction: By first acylating the primary amine of this compound with an appropriate alkenyl halide, an intramolecular Heck reaction can be employed to construct fused heterocyclic systems. This reaction involves the palladium-catalyzed cyclization of the N-alkenyl-5-iodotryptamine derivative, leading to the formation of novel polycyclic indole alkaloids. The regioselectivity of the cyclization (exo- or endo-trig) can often be controlled by the reaction conditions and the nature of the tether.
Other Cyclization Strategies: The versatile tryptamine structure can participate in a variety of other cyclization reactions to form different heterocyclic rings fused to the indole core. For instance, reaction with appropriate bifunctional reagents can lead to the formation of pyrazino[1,2-a]indoles or other complex heterocyclic systems. The iodine atom can be retained for further diversification or can be removed under reductive conditions if not needed in the final product.
Table 2: Examples of Cyclization Reactions for the Synthesis of Indole-Fused Heterocyclic Scaffolds Reaction conditions and yields are illustrative and may vary depending on the specific substrates and catalyst system used.
| Reaction Type | Reactant | Product Scaffold | Illustrative Reaction Conditions |
| Pictet-Spengler Reaction | Aldehyde (e.g., Acetaldehyde) | Tetrahydro-β-carboline | TFA, CH₂Cl₂, rt |
| Intramolecular Heck Reaction | N-Acylation with an alkenyl halide | Fused-ring system | Pd(OAc)₂, PPh₃, Et₃N, MeCN, 80 °C |
Molecular Pharmacology and Ligand Receptor Interactions of 2 5 Iodo 1h Indol 3 Yl Ethanamine
Serotonin (B10506) Receptor (5-HT) System Modulatory Aspects
Due to its structural resemblance to serotonin, 2-(5-iodo-1H-indol-3-yl)ethanamine demonstrates notable interactions with the serotonin (5-HT) receptor system. The indole (B1671886) core of the molecule is a key feature that facilitates its binding to these receptors, leading to the modulation of their activity and influencing a range of physiological processes. The serotonin receptor system is complex, comprising numerous subtypes that mediate diverse functions, including mood regulation, cognition, and gastrointestinal function. nih.gov
Affinity and Efficacy at Specific 5-HT Receptor Subtypes
Research has shown that this compound acts as a partial agonist at certain serotonin receptors. It displays affinity for several 5-HT receptor subtypes, including 5-HT1A, 5-HT1Dα, and 5-HT1Dβ receptors. nih.gov The primary amine and N,N-dimethyl substitutions on related indolylethylamines have been identified as being optimal for affinity to the 5-HT1Dα receptor. nih.gov The interaction of this compound with these specific receptor subtypes underscores its potential to modulate serotonergic neurotransmission.
Influence of Halogenation on Receptor Binding and Selectivity
The presence of the iodine atom at the 5-position of the indole ring significantly influences the compound's pharmacological properties. Halogenation, in this case, iodination, enhances the polarizability of the molecule and can lead to the formation of halogen bonds with the receptor. nih.gov This enhanced binding potential can result in improved receptor affinity when compared to its non-halogenated counterparts. The specific placement of the halogen atom is crucial in determining the compound's selectivity and efficacy at different 5-HT receptor subtypes.
Melatonin (B1676174) Receptor (MT) System Pharmacological Characterization
Beyond the serotonin system, this compound and its derivatives are pivotal in the study of the melatonin receptor system. Melatonin, a hormone primarily known for regulating circadian rhythms, exerts its effects through the activation of MT1 and MT2 receptors, both of which are G-protein coupled receptors, and a third binding site, MT3, which is an enzyme. nih.gov
Radioligand Applications in MT1, MT2, and MT3 Receptor Profiling
A radiolabeled version of a related compound, 2-iodomelatonin (B1662258) ([¹²⁵I]-MLT), is a widely used and validated radioligand in the study of melatonin receptors. springernature.comnih.gov This radioligand allows for the detailed pharmacological characterization of MT1 and MT2 receptors through various binding assays, including saturation, kinetic, and competition studies. springernature.comnih.gov These assays are instrumental in determining key pharmacological parameters such as receptor affinity (Kd), the total number of binding sites (Bmax), and the binding kinetics of other ligands. revvity.comnih.gov The high specific activity of 2-[¹²⁵I]iodomelatonin makes it particularly useful for characterizing tissues with low densities of melatonin receptors. nih.gov For instance, specific binding sites for 2-[¹²⁵I]iodomelatonin have been identified and characterized in rat adrenal membranes, with the highest density found in the mitochondrial and nuclear fractions. nih.gov
Comparative Pharmacological Profiles with Endogenous Melatonergic Ligands
When compared to the endogenous ligand melatonin, 2-iodomelatonin exhibits distinct binding profiles at the different melatonin receptor subtypes. At MT1 and MT2 receptors, the order of affinity is generally 2-iodomelatonin > melatonin > N-acetyl-serotonin. nih.gov However, at the MT3 binding site, the affinity order is 2-iodomelatonin > N-acetyl-serotonin > melatonin. nih.gov Furthermore, 2-iodomelatonin has been shown to have a five-fold higher affinity for MT1 receptors compared to MT2 receptors. nih.gov This differential affinity makes it a valuable tool for distinguishing between melatonin receptor subtypes in various tissues. nih.govnih.gov
Broader Molecular Target Engagement and Interventional Mechanisms
The structural characteristics of this compound allow it to serve as a versatile scaffold in medicinal chemistry. It is utilized as a foundational chemical structure for the synthesis of more complex indole derivatives that may possess a range of biological activities. Its interactions are not limited to the serotonin and melatonin systems, and research into its broader molecular targets is ongoing. The ability of its core structure to be modified allows for the exploration of new compounds with tailored affinities for various receptors, including those in the dopaminergic system. nih.gov
Inhibition of Bacterial Efflux Pumps (e.g., NorA) and Antimicrobial Modulations
Significant research has been conducted on this compound and its derivatives as potent inhibitors of bacterial efflux pumps, particularly the NorA efflux pump in Staphylococcus aureus. This pump is a major contributor to antibiotic resistance, especially against fluoroquinolones like ciprofloxacin (B1669076).
Derivatives of 1-(1H-indol-3-yl)ethanamine, including those with a halogen at the 5-position of the indole ring, have been shown to be effective inhibitors of the NorA efflux pump. These compounds often exhibit minimal intrinsic anti-staphylococcal activity but work synergistically with existing antibiotics to restore their efficacy against resistant strains. Structure-activity relationship studies have highlighted that indolic aldonitrones halogenated at position 5 are among the most potent inhibitors.
One notable derivative, (Z)-N-benzylidene-2-(tert-butoxycarbonylamino)-1-(5-iodo-1H-indol-3-yl)ethanamine oxide, demonstrated significant activity. At a concentration of 0.5 mg/L, it caused a fourfold reduction in the minimum inhibitory concentration (MIC) of ciprofloxacin against the SA-1199B strain of S. aureus, which overexpresses the NorA pump. This level of activity is considered high for an indolic NorA inhibitor.
Furthermore, a related compound, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, has shown promising antimicrobial properties. It exhibited a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This finding underscores the potential of the 5-iodo-1H-indol-3-yl moiety in the development of new antimicrobial agents that can circumvent existing resistance mechanisms.
The mechanism of action for these compounds involves inhibiting the efflux pump, which leads to an increased intracellular concentration of the antibiotic, thereby restoring its antibacterial effect. wikipedia.org This strategy of using efflux pump inhibitors (EPIs) in combination with traditional antibiotics is a promising approach to combatting the growing problem of antimicrobial resistance.
Interactive Data Table: Efficacy of a this compound Derivative as a NorA Efflux Pump Inhibitor
| Compound Derivative | Target Strain | Efflux Pump | Antibiotic | Concentration of Derivative | Fold Decrease in MIC of Antibiotic | Reference |
| (Z)-N-benzylidene-2-(tert-butoxycarbonylamino)-1-(5-iodo-1H-indol-3-yl)ethanamine oxide | S. aureus SA-1199B | NorA | Ciprofloxacin | 0.5 mg/L | 4-fold |
Structure Activity Relationship Sar and Mechanistic Correlates of 2 5 Iodo 1h Indol 3 Yl Ethanamine Derivatives
Systematic Analysis of Iodine Substitution Effects on Bioactivity
The introduction of a halogen atom onto the indole (B1671886) scaffold of tryptamine (B22526) derivatives is a common strategy in medicinal chemistry to modulate pharmacological activity. The position and nature of the halogen can significantly influence the compound's electronic, steric, and lipophilic properties, thereby affecting its interaction with biological targets. The C5 position of the indole ring is a particularly important site for substitution, and the introduction of a large, polarizable iodine atom at this position has profound effects on the molecule's bioactivity.
The iodine atom at the C5 position of the 2-(1H-indol-3-yl)ethanamine core introduces significant electronic and steric changes that are pivotal to its biological profile. Electronically, iodine is the most polarizable of the stable halogens and can participate in halogen bonding—a non-covalent interaction between the electropositive region on the halogen (the σ-hole) and a Lewis base. This interaction can be a crucial determinant in ligand-receptor binding, providing additional affinity and specificity. For instance, in studies of N-arylsulfonylindole derivatives targeting the 5-HT6 receptor, the similar potencies of derivatives bearing a 5-bromo-2-thiophenyl group and those with p-iodophenyl groups suggest the potential existence of a halogen bond between these ligands and the receptor's active site. mdpi.com
From a steric perspective, iodine is the largest of the common halogen substituents. This bulk can impose specific conformational constraints on the molecule and influence how it fits into a binding pocket. The size of the substituent can either be beneficial, promoting optimal orientation for binding, or detrimental, causing steric hindrance that prevents effective interaction. The precise impact of these steric and electronic factors is target-dependent, meaning the C5-iodo moiety can enhance affinity for one receptor while diminishing it for another, highlighting the complexity of rational drug design. acs.org
Comparing the bioactivity of 5-iodoindole (B102021) derivatives with their 5-chloro and 5-bromo counterparts reveals important structure-activity relationships. Generally, increasing the size and polarizability of the halogen from chlorine to bromine to iodine can lead to a progressive change in receptor affinity and selectivity.
In the context of N-arylsulfonylindole derivatives, substitution at the C5 position with a halogen has a demonstrable effect on affinity for the 5-HT6 receptor. mdpi.com As shown in Table 1, introducing a halogen at this position often leads to a decrease in affinity compared to the unsubstituted parent compound. For example, the 5-fluoro derivative 4b exhibited ten times less affinity than its unsubstituted counterpart, and the 5-methoxy derivative 4l showed an eleven-fold decrease in affinity compared to its parent compound. mdpi.com However, comparisons between different halogens show more subtle effects. The affinities shown by derivatives with a 5-bromo substitution were similar to those with p-iodophenyl groups, suggesting that for certain receptor interactions, bromine and iodine can have comparable effects, possibly through the formation of halogen bonds. mdpi.com Other research has also noted that halogen substitutions, particularly with chloro and bromo groups, can significantly enhance the anticancer activity of indole derivatives. mdpi.com
Table 1: Comparative Affinity of C5-Substituted N-Arylsulfonylindoles for the 5-HT6 Receptor Data synthesized from comparative statements in the literature. mdpi.com
| Compound | C5-Substitution | Parent Compound (Unsubstituted) | Relative Affinity Change |
| 4d | -OCH3 | PUC-10 | 4-fold decrease |
| 4l | -OCH3 | PUC-10 | 11-fold decrease |
| 4a | -OCH3 | PUC-7 | >10-fold decrease |
| 4j | -I | PUC-7 | >10-fold decrease |
| 4b | -F | PUC-9 | 10-fold decrease |
| 4g | -F | PUC-12 | 2-fold decrease |
Investigating Structural Modifications of the Ethan-amine Side Chain and Indole Core
Beyond substitution on the indole ring, modifications to the ethylamine (B1201723) side chain, particularly at the terminal nitrogen, are a cornerstone of SAR studies for this class of compounds. These changes directly influence the ligand's ability to interact with key residues in receptor binding sites.
Substitution on the nitrogen atom of the ethylamine side chain is a critical determinant of receptor affinity and selectivity. The size, shape, and chemical nature of the N-substituent can dramatically alter the pharmacological profile of the parent molecule.
Studies on a series of noroxymorphindole derivatives, which share an indole core fused to a morphinan (B1239233) scaffold, provide detailed insights into the effects of N-substitution on opioid receptor binding. nih.gov A variety of N-substituents were examined, including straight-chain alkyls (N-ethyl to N-heptyl), branched alkyls (N-isopropyl), and alkenyl groups (N-2-methylallyl). All the tested compounds acted as opioid antagonists. nih.gov
Crucially, the N-substituent was found to strongly influence selectivity between different opioid receptor subtypes (μ, δ, and κ). As detailed in Table 2, the N-2-methylallylnoroxymorphindole derivative was found to be significantly more selective for the δ-receptor over the μ-receptor than the well-known δ-selective antagonist naltrindole (B39905) (NTI). nih.gov This highlights that even subtle changes to the N-substituent can fine-tune receptor selectivity. Further research on 3-substituted N-piperidinyl indoles showed that incorporating basic functional groups like an amine or guanidine (B92328) on the side chain led to a modest improvement in NOP receptor binding affinity. nih.gov Additionally, linking heterocyclic rings to the nitrogen via linkers has been shown to maintain high affinity and selectivity for the dopamine (B1211576) D3 receptor. nih.gov
Table 2: Effect of N-Substituent on Opioid Receptor Selectivity in Noroxymorphindole Series Data derived from receptor binding and functional assays. nih.gov
| N-Substituent | Receptor Binding Selectivity (μ/δ) | GTPγS Assay Selectivity (μ/δ) | Functional Assay Selectivity (μ/δ) |
| Naltrindole (NTI) | 120 | 140 | 90 |
| N-2-methylallyl | 1700 | 170 | >2200 |
The collective SAR data for 2-(5-iodo-1H-indol-3-yl)ethanamine and related indole derivatives provide several key principles for the structure-driven design of new molecules with enhanced biological functions.
Strategic Halogenation of the Indole Core: The C5 position is a viable point for introducing halogens to modulate bioactivity. The choice of halogen (F, Cl, Br, I) should be tailored to the specific target receptor, balancing steric bulk, lipophilicity, and the potential for halogen bonding to optimize ligand-receptor interactions. mdpi.com
N-Substitution for Affinity and Selectivity: The terminal nitrogen of the ethylamine side chain is a primary handle for manipulation. The addition of various alkyl, alkenyl, or more complex cyclic substituents can dramatically influence receptor affinity and, most importantly, selectivity between receptor subtypes. nih.govnih.gov The SAR suggests that exploring a diverse chemical space of N-substituents is a fruitful strategy for developing highly selective ligands. nih.gov
Core Modifications for Functional Tuning: While this review focuses on C5-iodination, substitutions at other positions on the indole ring can also refine pharmacological activity. For example, structure-activity relationship studies have shown that introducing hydrophobic moieties or electron-withdrawing groups at other positions on the indole ring can enhance inhibitory activity against certain enzymes. nih.gov Comparing 2-substituted and 3-substituted indoles has revealed that the position of the side chain itself affects binding affinities and intrinsic activity, with 2-substitution sometimes leading to higher affinity and full agonism, whereas 3-substitution may result in partial agonism. nih.gov
By integrating these principles, medicinal chemists can rationally design novel this compound derivatives with tailored affinities, selectivities, and functional activities for a wide range of biological targets.
Preclinical Research Methodologies and Biological Efficacy Assessments
In Vitro Pharmacological and Biochemical Characterization
The in vitro evaluation of 2-(5-iodo-1H-indol-3-yl)ethanamine, also known as 5-iodotryptamine, is crucial for elucidating its mechanism of action and pharmacological profile. This involves a variety of assays to determine its interaction with biological targets and its effects on cellular functions and microorganisms.
Radioligand binding assays are fundamental in determining the affinity of a ligand for a specific receptor. In these assays, a radiolabeled compound is used to compete with the test compound for binding to the receptor. The inhibition constant (Ki) is a measure of the binding affinity; a lower Ki value indicates a higher affinity. nih.gov For tryptamine (B22526) derivatives like this compound, which are structurally similar to the neurotransmitter serotonin (B10506), the primary targets of interest are the serotonin (5-HT) receptors. nih.gov
The introduction of a halogen atom, such as iodine, at the 5-position of the indole (B1671886) ring can influence binding affinity. nih.gov While specific Ki values for this compound are not extensively documented in publicly available literature, the affinities of the parent compound, serotonin, provide a benchmark for comparison across the diverse family of 5-HT receptors. The binding affinities for structurally diverse antagonists are influenced by distinct regions of the receptor, with different transmembrane domains playing critical roles. nih.gov For instance, the exchange of domains between 5-HT2 and 5-HT1c receptors has been shown to significantly alter the binding affinity for various ligands. nih.gov
Table 1: Comparative Binding Affinities (Ki, nM) of Serotonin at Human 5-HT Receptors This table presents data for the endogenous ligand serotonin to provide context for the expected receptor interaction profile of its iodo-analog.
| Receptor Subtype | Ki (nM) |
|---|---|
| 5-HT1A | 3.17 |
| 5-HT1B | 4.91 |
| 5-HT1D | 4.58 |
| 5-HT1E | 7.53 |
| 5-HT2A | 12.6 |
| 5-HT2C | 5.01 |
| 5-HT7 | 2.15 |
Data sourced from publicly available databases and literature on serotonin receptor affinities.
Following receptor binding, functional assays are employed to determine whether the compound acts as an agonist, antagonist, or inverse agonist. These cell-based assays measure the cellular response to receptor activation. For G protein-coupled receptors (GPCRs) like the 5-HT receptors, common functional assays include measuring changes in second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP) and inositol (B14025) phosphate (B84403) (IP3), or monitoring G protein activation and β-arrestin recruitment. nih.govnih.gov
Activation of certain 5-HT receptors by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. nih.gov Other downstream effects include the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and receptor internalization. nih.gov The functional activity of a compound can be quantified by its potency (EC50, the concentration required to elicit 50% of the maximal response) and efficacy (Emax, the maximum response produced). Different functional assays can yield varying levels of agonist efficacy, highlighting the complexity of ligand-activated receptor signaling. nih.gov Resonance energy transfer (FRET and BRET) based sensors are advanced tools used to monitor the conformational changes in GPCRs upon ligand binding and their subsequent interaction with G proteins or β-arrestin. nih.gov
The indole nucleus is a scaffold found in many compounds with potent antimicrobial and antifungal properties. nih.govnih.govmdpi.commdpi.com The evaluation of these activities is typically performed using broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. mdpi.com The Minimum Fungicidal Concentration (MFC) or Minimum Bactericidal Concentration (MBC) may also be determined. mdpi.comnih.gov
Derivatives of 2-(1H-indol-3-yl)ethanamine have demonstrated significant activity against a range of pathogens. Studies on various indole derivatives have reported MIC values from as low as 0.13 µg/mL against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com While activity against Gram-negative bacteria is often less potent, some derivatives show broad-spectrum effects. nih.govmdpi.com In the realm of antifungal research, indole derivatives have shown efficacy against pathogenic fungi like Candida albicans and Cryptococcus neoformans. nih.govmdpi.com The mechanism of antifungal action for some imidazole (B134444) derivatives involves the generation of reactive oxygen species (ROS). nih.gov
Table 2: In Vitro Antimicrobial and Antifungal Activity of Selected Indole Derivatives
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| tris(1H-Indol-3-yl)methylium Salts | Gram-positive bacteria (general) | 0.13 - 2.0 | mdpi.com |
| Indole-imidazole derivative | S. aureus (MRSA) | 16 | nih.gov |
| Indolylbenzo[d]imidazole derivative (3ag) | M. smegmatis | 7.8 | mdpi.com |
| Indolylbenzo[d]imidazole derivative (3ag) | C. albicans | 3.9 | mdpi.com |
| Indolylbenzo[d]imidazole derivative (3aq) | C. albicans | 3.9 | mdpi.com |
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools in preclinical research to predict and analyze the interaction between a ligand and its target protein at an atomic level. nih.govherbmedpharmacol.comrsc.org Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. ijprems.comugm.ac.id This process helps in identifying key amino acid residues within the binding pocket that are crucial for the interaction. nih.govrsc.org
For tryptamine analogs, docking studies are frequently performed with models of 5-HT receptors to understand the structural basis for their binding affinity and selectivity. herbmedpharmacol.comrsc.org These studies can reveal how substitutions on the indole ring, such as the iodine atom in this compound, affect the binding energy and interaction with specific residues. mdpi.com Following docking, MD simulations can be used to study the dynamic stability of the ligand-receptor complex over time, providing a more realistic representation of the physiological environment. nih.govmdpi.com These computational approaches are instrumental in the rational design and optimization of new compounds with improved pharmacological profiles. ijprems.com
In Vivo Animal Model Investigations of Central and Peripheral Actions
Given the role of the serotonergic system in regulating mood and emotion, compounds that target 5-HT receptors are often evaluated for their potential effects on neuropsychiatric conditions such as anxiety and depression. rsc.orgnih.gov Animal models of anxiety, such as the elevated plus-maze (EPM) and the Vogel conflict test, are widely used to screen for anxiolytic-like activity. nih.govmdpi.com In the EPM test, an anxiolytic effect is inferred from an increase in the time spent in the open, more threatening arms of the maze. nih.gov
While specific in vivo behavioral data for this compound is scarce, research on other 5-HT receptor modulators provides a framework for its potential evaluation. For example, antagonists of the 5-HT3 receptor have been shown to produce anxiolytic-like effects in various animal models, although these effects can be limited to a narrow dose range. nih.govnih.gov The validity of these animal models is critical and is often assessed based on predictive validity (the model's ability to identify clinically effective drugs) and construct validity (the model's resemblance to the underlying neuropathology of the disorder). nih.gov It is hypothesized that due to its interaction with serotonin receptors, this compound could modulate behaviors related to anxiety, a hypothesis that warrants investigation through established in vivo models. nih.govmdpi.com
Based on a comprehensive review of available scientific literature, there is currently no specific preclinical research data available for the chemical compound this compound concerning its neuroprotective, modulatory, or broad-spectrum biological activities. Extensive searches have not yielded any studies detailing its examination in disease models or its broader preclinical efficacy.
Therefore, the requested article with detailed research findings and data tables for the specified sections cannot be generated at this time. The lack of accessible research on this particular compound prevents a scientifically accurate and informative response that adheres to the provided outline.
Advanced Analytical Strategies for the Study of 2 5 Iodo 1h Indol 3 Yl Ethanamine
Spectroscopic and Diffraction-Based Structural Elucidation
Spectroscopic and diffraction methods provide fundamental insights into the atomic and molecular structure of 2-(5-iodo-1H-indol-3-yl)ethanamine.
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) Techniques
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are powerful tools for the definitive identification and structural characterization of this compound. NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. This data is essential for confirming the connectivity and substitution pattern of the indole (B1671886) ring and the ethanamine side chain. The iodine substituent at the 5-position of the indole ring influences the chemical shifts of the aromatic protons, providing a key signature for its structural confirmation.
HRMS is employed to determine the precise molecular weight and elemental composition of the compound. This technique provides a highly accurate mass measurement, allowing for the calculation of the molecular formula (C₁₀H₁₁IN₂) with a high degree of confidence. This information, combined with the fragmentation patterns observed in the mass spectrum, corroborates the structure determined by NMR.
| Technique | Application to this compound | Typical Data Obtained |
| ¹H NMR | Elucidation of the proton framework of the molecule. | Chemical shifts (δ) and coupling constants (J) for each unique proton. |
| ¹³C NMR | Determination of the carbon skeleton. | Chemical shifts (δ) for each unique carbon atom. |
| HRMS | Accurate mass determination and elemental composition. | High-resolution mass-to-charge ratio (m/z) for the molecular ion. |
X-ray Crystallography for Definitive Molecular Architecture
X-ray crystallography offers an unambiguous determination of the three-dimensional molecular structure of this compound in its crystalline state. This technique provides precise atomic coordinates, bond lengths, and bond angles, revealing the exact spatial arrangement of the atoms. The resulting crystal structure can confirm the planarity of the indole ring, the conformation of the ethanamine side chain, and the nature of intermolecular interactions, such as hydrogen bonding and potential halogen bonding involving the iodine atom.
| Parameter | Information Gained from X-ray Crystallography |
| Atomic Coordinates | Precise location of each atom in the crystal lattice. |
| Bond Lengths & Angles | Definitive measurement of the distances and angles between atoms. |
| Intermolecular Interactions | Identification of hydrogen bonds and other non-covalent interactions. |
| Steric and Electronic Effects | Visualization of the influence of the iodine substituent on the molecular geometry. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to investigate the electronic transitions within the this compound molecule. The indole ring system possesses a chromophore that absorbs UV light in a characteristic range, typically between 220 and 280 nm. The position of the maximum absorbance (λmax) can be influenced by the presence of substituents on the indole ring. The iodine atom at the 5-position can cause a bathochromic (red) or hypsochromic (blue) shift in the λmax compared to unsubstituted tryptamine (B22526), providing evidence of its electronic influence on the aromatic system.
| Spectroscopic Parameter | Significance for this compound |
| λmax | Wavelength of maximum absorbance, indicative of the electronic structure of the indole chromophore. |
| Molar Absorptivity (ε) | A measure of the probability of the electronic transition. |
Chromatographic Separations and Quantitative Analysis
Chromatographic techniques are indispensable for the separation, purification, and quantification of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Compound Isolation
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for its isolation from reaction mixtures or biological samples. By utilizing a stationary phase, such as a C18 column, and a suitable mobile phase, different components of a mixture can be separated based on their polarity and affinity for the stationary phase. nih.gov The retention time of the compound under specific HPLC conditions is a characteristic property that can be used for its identification. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination.
| HPLC Parameter | Role in the Analysis of this compound |
| Retention Time (Rt) | Characteristic time for the compound to elute from the column, used for identification. |
| Peak Area | Proportional to the amount of the compound, used for quantification and purity assessment. |
| Resolution | A measure of the separation between the peak of interest and other components in the sample. |
Advanced Mass Spectrometric Techniques (LC-MS/MS, LC-HR-MS/MS) for Identification and Quantitation in Complex Matrices
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) or high-resolution tandem mass spectrometry (LC-HR-MS/MS) provides a highly sensitive and selective method for the identification and quantification of this compound, particularly in complex matrices like biological fluids or environmental samples. nih.govmdpi.com In LC-MS/MS, the compound is first separated by HPLC and then ionized and fragmented in the mass spectrometer. Specific precursor-to-product ion transitions can be monitored in a mode such as Multiple Reaction Monitoring (MRM), offering exceptional selectivity and reducing matrix interference. mdpi.com LC-HR-MS/MS combines the separation power of HPLC with the high mass accuracy of a high-resolution mass spectrometer, allowing for confident identification of the compound and its metabolites based on their accurate mass and fragmentation patterns. mdpi.com
| Technique | Advantage for this compound Analysis | Typical Application |
| LC-MS/MS | High selectivity and sensitivity for quantification. | Measurement of compound levels in plasma or other biological tissues. researchgate.net |
| LC-HR-MS/MS | High confidence in identification due to accurate mass measurement. | Identification of unknown metabolites or degradation products in complex mixtures. mdpi.com |
Future Directions and Research Opportunities for 2 5 Iodo 1h Indol 3 Yl Ethanamine
Advancing the Compound's Role as a Molecular Probe and Reference Standard in Research
The unique structure of 2-(5-iodo-1H-indol-3-yl)ethanamine makes it an excellent candidate for development as a sophisticated research tool. Its foundational use stems from its structural analogy to serotonin (B10506), which allows it to be used in studies of neurotransmitter systems and receptor binding.
Future research can significantly advance this role in several ways:
Development of Radiolabeled Probes: The presence of a stable iodine atom is a key feature. This allows for the straightforward synthesis of radiolabeled versions (e.g., with Iodine-123, Iodine-125, or Iodine-131). These radiolabeled probes would be invaluable for in-vitro autoradiography to map receptor distributions in tissues with high precision and for in-vivo imaging techniques such as Single Photon Emission Computed Tomography (SPECT). Such tools would enable researchers to visualize and quantify serotonin receptor densities and dynamics in living systems, offering insights into various neurological and psychiatric conditions.
High-Purity Reference Standards: There is a continuous need for high-purity, well-characterized reference standards for analytical and quality control purposes in research and pharmaceutical development. Companies specializing in chemical standards already provide various tryptamine (B22526) derivatives for such purposes. lgcstandards.com Establishing this compound as a certified reference material would ensure the accuracy and reproducibility of experimental results across different laboratories, which is fundamental for collaborative and comparative studies.
Fluorescent Labeling: Beyond radiolabeling, the ethanamine side chain offers a site for conjugation with fluorophores. This would create fluorescent probes for use in techniques like fluorescence microscopy and flow cytometry, allowing for real-time visualization of receptor trafficking and cellular interactions without the need for radioactive materials.
Potential for Rational Drug Design and Lead Compound Optimization in Preclinical Settings
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. This compound serves as an excellent starting point, or lead compound, for the rational design of new therapeutic agents in preclinical studies. nih.gov
Structure-Activity Relationship (SAR) Studies: The compound is a versatile building block. The iodine atom at the 5-position is not just a site for radiolabeling but also a point for chemical modification. Systematic replacement of the iodine with other functional groups (e.g., halogens like fluorine or chlorine, small alkyl groups, or hydrogen bond donors/acceptors) can systematically probe the steric and electronic requirements for optimal binding at various receptors. sigmaaldrich.com Similarly, modification of the ethylamine (B1201723) side chain can influence the compound's selectivity and pharmacokinetic properties. These SAR studies are crucial for optimizing potency and reducing off-target effects. nih.gov
Lead Optimization for Specific Targets: Research has already demonstrated that derivatives of indole compounds can have potent biological activity. For instance, a related derivative, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, has shown significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). This highlights the potential to use this compound as a scaffold to develop new classes of antibiotics. Further preclinical development could involve optimizing this lead to improve its efficacy and pharmacological profile. nih.gov
The process of lead optimization involves iterative cycles of design, synthesis, and biological testing to enhance the desired therapeutic properties of a compound.
| Optimization Strategy | Rationale | Potential Outcome |
| Halogen Substitution | Modify electronic properties and binding interactions. | Enhanced receptor affinity and selectivity. |
| Side Chain Modification | Alter polarity and metabolic stability. | Improved pharmacokinetic profile. |
| Ring System Expansion | Explore larger binding pockets and new interactions. | Novel compounds with different target profiles. |
Unraveling Novel Mechanistic Pathways and Therapeutic Implications through Further Investigation
While the interaction of this compound with serotonin receptors is a primary area of interest, further investigation is warranted to uncover novel biological mechanisms and expand its potential therapeutic applications.
Exploring Non-Serotonergic Targets: The structural features of the compound may allow it to interact with other, currently unknown, biological targets. Comprehensive screening against a broad panel of receptors, enzymes, and ion channels could reveal unexpected activities. Recent research on tryptamine analogs, such as 5-methoxytryptamines, has uncovered complex interactions with multiple receptor subtypes, suggesting that even subtle structural changes can lead to different pharmacological profiles. nih.govnih.govresearchgate.net Understanding the full spectrum of its molecular interactions is crucial for identifying new therapeutic opportunities.
Investigating Downstream Signaling Pathways: The compound is known to act as a partial agonist at serotonin receptors. However, the precise downstream signaling cascades it activates are not fully characterized. Research using modern molecular biology techniques, such as transcriptomics and proteomics, could elucidate how binding to a receptor translates into a specific cellular response. This could reveal biases in signaling pathways, where the compound preferentially activates certain intracellular signals over others, a phenomenon with significant therapeutic implications for designing drugs with more specific effects. nih.gov
Therapeutic Potential in New Disease Areas: The indole nucleus is present in natural products with a wide range of activities, including antitumor and antimicrobial effects. By exploring derivatives of this compound, it may be possible to develop agents for indications beyond neuroscience. For example, studies on related indole structures have shown promise in inhibiting cancer cell proliferation and preventing bacterial biofilm formation. These findings provide a strong rationale for screening this compound and its future derivatives in oncology and infectious disease models.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(5-iodo-1H-indol-3-yl)ethanamine?
- Methodological Answer :
- Step 1 : Start with a protected indole scaffold (e.g., 5-iodo-1H-indole) and introduce the ethanamine moiety via Friedel-Crafts alkylation or reductive amination. For halogenated indoles, Sonogashira or Buchwald-Hartwig couplings may optimize regioselectivity .
- Step 2 : Purify intermediates using column chromatography (e.g., silica gel with ethyl acetate/hexane gradients). Validate purity via TLC and NMR (1H/13C) .
- Step 3 : Deprotect and isolate the final product under inert conditions to prevent iodination loss. Confirm structure via HRMS and FTIR .
Q. How do researchers characterize the structural and electronic properties of halogenated indole derivatives like this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to determine bond angles and iodine’s steric/electronic effects (e.g., compare with 5-chloro analogs in ).
- Computational Modeling : Use DFT (Density Functional Theory) to map electrostatic potential surfaces, focusing on iodine’s inductive effects on indole’s aromatic ring .
- Spectroscopy : Compare UV-Vis λmax shifts (220–280 nm) with non-halogenated tryptamines to assess electronic perturbations .
Q. What in vitro assays are suitable for evaluating this compound’s receptor interactions?
- Methodological Answer :
- Radioligand Binding Assays : Screen for NMDA receptor antagonism (as seen in chloro-substituted analogs ) using [<sup>3</sup>H]MK-801 displacement.
- Functional Assays : Measure serotonin receptor (5-HT) activity via cAMP accumulation in HEK293 cells transfected with 5-HT2A receptors .
- Control Experiments : Compare potency with 5-bromo/5-chloro analogs to isolate iodine’s steric vs. electronic contributions .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor binding data between halogenated indole derivatives?
- Methodological Answer :
- Systematic Substitution : Synthesize a series with Cl, Br, and I at position 5, keeping other substituents constant, to isolate halogen effects .
- Molecular Dynamics Simulations : Model receptor-ligand interactions (e.g., NMDA’s glycine-binding site) to identify steric clashes or hydrophobic mismatches caused by iodine .
- Meta-Analysis : Cross-reference data from kinase inhibitor studies (e.g., Pim-1 inhibition in ) to identify conserved binding motifs.
Q. What strategies optimize the yield of this compound in multistep syntheses?
- Methodological Answer :
- Catalyst Screening : Test Pd/Cu catalysts for iodination efficiency. For example, CuI in PEG-400/DMF improved yields in fluoroindole syntheses .
- Microwave-Assisted Synthesis : Reduce reaction times for temperature-sensitive steps (e.g., indole ring closure) .
- Byproduct Mitigation : Use scavenger resins (e.g., QuadraSil<sup>®</sup>) to remove excess iodide ions during purification .
Q. How can computational tools predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (lipophilicity), blood-brain barrier penetration, and CYP450 metabolism .
- Docking Studies : Perform blind docking with AutoDock Vina to serotonin receptors (PDB: 6WGT) and compare binding poses with known agonists/antagonists .
- QSAR Modeling : Corrogate iodine’s van der Waals radius with bioactivity data from halogenated analogs to build predictive models .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer :
- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., DCM/hexane) to slow crystallization and improve crystal quality .
- Heavy Atom Derivatives : Introduce selenium or bromine at non-reactive sites to enhance X-ray diffraction patterns .
- Cryo-Crystallography : Collect data at 100 K to minimize radiation damage to iodine-containing crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
